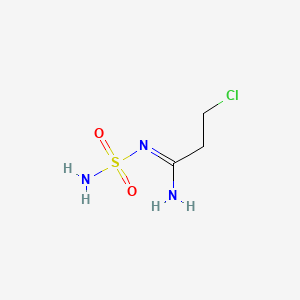

3-Chloro-N-sulfamoylpropanimidamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Chloro-N-sulfamoylpropanimidamide is a chemical compound with the molecular formula C₃H₈ClN₃O₂S. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. The compound is characterized by the presence of a chloro group, a sulfamoyl group, and a propanimidamide moiety.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-N-sulfamoylpropanimidamide typically involves the reaction of β-chloropropionitrile with sulfamide under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ether, and requires controlled temperature and pressure conditions to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to achieve high yields and purity. The reaction conditions are optimized to ensure cost-effectiveness and efficiency .

化学反応の分析

Types of Reactions

3-Chloro-N-sulfamoylpropanimidamide undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Nucleophiles: For substitution reactions.

Oxidizing Agents: For oxidation reactions.

Reducing Agents: For reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can produce oxidized or reduced forms of the compound .

科学的研究の応用

Pharmaceutical Applications

1.1 Synthesis of Famotidine

The most notable application of 3-chloro-N-sulfamoylpropanimidamide is its use as an intermediate in the synthesis of famotidine. Famotidine functions as a competitive antagonist of histamine H2 receptors, effectively reducing gastric acid secretion. The synthesis process involves several steps where this compound reacts with thiocarbamoyl thiourea to yield famotidine. This pathway highlights the compound's essential role in producing a medication that is significantly more potent than its predecessor, cimetidine .

1.2 Antimicrobial and Anticancer Properties

Research has indicated that compounds similar to this compound may possess antimicrobial and anticancer properties. Investigations into its structural analogs have led to the exploration of their potential as enzyme inhibitors and therapeutic agents in treating various diseases. The unique presence of the chloro and sulfamoyl groups enhances its reactivity, allowing it to participate in nucleophilic substitution reactions, which can lead to the development of new medicinal compounds.

Scientific Research Applications

2.1 Organic Synthesis

In organic chemistry, this compound serves as a versatile building block for synthesizing various organic compounds and heterocycles. Its ability to undergo oxidation and reduction reactions makes it valuable for creating sulfonic acid derivatives and amine derivatives, respectively.

2.2 Enzyme Inhibition Studies

The compound is being investigated for its interactions with biological macromolecules, particularly as a potential enzyme inhibitor. This research could lead to the development of novel therapeutic agents targeting specific enzymes involved in disease processes.

Industrial Applications

3.1 Chemical Processes Development

In industrial settings, this compound is utilized in developing new materials and chemical processes. Its reactivity allows for modifications that can result in novel compounds with enhanced properties suitable for various applications.

Case Studies

作用機序

The mechanism of action of 3-Chloro-N-sulfamoylpropanimidamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

類似化合物との比較

Similar Compounds

Some compounds similar to 3-Chloro-N-sulfamoylpropanimidamide include:

- 3-Chloro-N-sulfamoylpropionamidine

- N-Sulphamyl-3-chloropropionamidine hydrochloride

- Propanimidamide, N-(aminosulfonyl)-3-chloro-

Uniqueness

This compound is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Its combination of a chloro group, sulfamoyl group, and propanimidamide moiety makes it versatile for various applications in research and industry .

生物活性

3-Chloro-N-sulfamoylpropanimidamide, also known as N-sulfamoyl-3-chloropropionamidine hydrochloride, is a sulfonamide compound with significant relevance in pharmaceutical chemistry. This article explores its biological activity, synthesis, and applications, supported by research findings and data tables.

Chemical Structure and Properties

The compound has the molecular formula C3H8ClN3O2S and a molecular weight of 222.09 g/mol. The structure includes a chloro group at the third carbon of the propanamide chain and a sulfamoyl group, which contributes to its reactivity and potential biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₃H₈ClN₃O₂S |

| Molecular Weight | 222.09 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in water |

Synthesis Pathway

This compound is primarily synthesized as an intermediate in the production of famotidine, a potent H2 receptor antagonist used for treating peptic ulcers and gastroesophageal reflux disease. The synthesis involves several steps:

- Starting Materials : 3-chloropropionitrile and sulfamide.

- Reaction Conditions : Typically conducted under alkaline conditions to promote nucleophilic substitution.

- Yield : The overall yield of famotidine from this compound is reported to be around 59.2% .

While this compound itself does not exhibit significant biological activity, its role as a precursor in the synthesis of famotidine is crucial. Famotidine works by competitively inhibiting histamine H2 receptors in gastric parietal cells, leading to reduced gastric acid secretion . This mechanism underpins its therapeutic efficacy in managing conditions related to excessive stomach acid.

Biological Activity Studies

Research into the biological activity of this compound has primarily focused on its derivatives and the final products derived from it. Here are some key findings:

Case Studies

- Famotidine Efficacy : A study comparing famotidine with cimetidine (another H2 antagonist) demonstrated that famotidine is approximately ten times more potent than cimetidine, requiring lower doses for effective treatment . This highlights the importance of this compound in synthesizing more effective therapeutic agents.

- Toxicology Reports : Safety data indicate that while this compound is classified as corrosive and an irritant, its toxicity profile requires careful handling during synthesis .

特性

CAS番号 |

106492-70-0 |

|---|---|

分子式 |

C3H8ClN3O2S |

分子量 |

185.63 g/mol |

IUPAC名 |

3-chloro-N'-sulfamoylpropanimidamide |

InChI |

InChI=1S/C3H8ClN3O2S/c4-2-1-3(5)7-10(6,8)9/h1-2H2,(H2,5,7)(H2,6,8,9) |

InChIキー |

QZFCNUHDVLMXDA-UHFFFAOYSA-N |

SMILES |

C(CCl)C(=NS(=O)(=O)N)N |

異性体SMILES |

C(CCl)/C(=N/S(=O)(=O)N)/N |

正規SMILES |

C(CCl)C(=NS(=O)(=O)N)N |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。